2-Vinylanthraquinone

Description

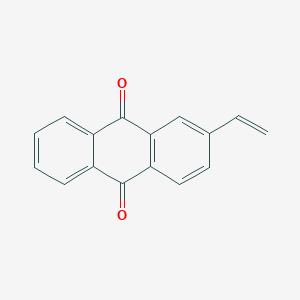

2-Vinylanthraquinone (C₁₆H₁₀O₂) is an anthraquinone derivative featuring a vinyl (-CH=CH₂) substituent at the 2-position of the anthracene core. Its synthesis involves a palladium-catalyzed coupling reaction between 2-bromoanthraquinone and a vinylating agent, yielding a high purity product (96% yield) . The compound is characterized by distinct spectroscopic signatures, including δ 5.54–6.88 ppm in ¹H NMR and carbonyl peaks at δ 182–183 ppm in ¹³C NMR . The vinyl group confers unique reactivity, enabling polymerization and applications in organic electronics, particularly as a redox-active material in sodium-ion batteries .

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUOAIZDKROQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck Coupling Mechanism

The Heck reaction proceeds via oxidative addition of 2-bromoanthraquinone to palladium(0), forming a palladium(II) intermediate. Ethylene then undergoes insertion into the Pd–C bond, followed by β-hydride elimination to yield the vinyl-substituted product. Catalysts such as Pd(dba)₂ (dibenzylideneacetone palladium) with JohnPhos (a bulky phosphine ligand) are employed to enhance reaction efficiency. A typical protocol involves refluxing 2-bromoanthraquinone with ethylene gas in a mixture of tetrahydrofuran (THF) and acetonitrile (3:2 v/v) at 80°C for 8–14 hours, achieving yields of 70–85%.

Suzuki-Miyaura Coupling

An alternative approach utilizes Suzuki-Miyaura coupling, where 2-bromoanthraquinone reacts with vinylboronic acid. This method offers superior regioselectivity and functional group tolerance. For instance, PdCl₂(PPh₃)₂ and CuI in diisopropylamine (DIPA) facilitate the coupling at 75–90°C, producing this compound with 75–90% yields. The use of microwave-assisted synthesis has further reduced reaction times to under 2 hours while maintaining high efficiency.

Radical Polymerization and Vinyl Group Introduction

Radical-initiated polymerization provides a pathway to incorporate vinyl groups into anthraquinone-based polymers. Azobisisobutyronitrile (AIBN) serves as a common radical initiator, enabling the grafting of vinyl monomers onto anthraquinone precursors.

AIBN-Mediated Vinylation

In a representative procedure, anthraquinone is functionalized with a styrenic monomer (e.g., 4-vinylbenzyl chloride) in dimethylformamide (DMF) at 80°C. AIBN (1 mol%) generates radicals that abstract hydrogen from the anthraquinone’s benzylic position, initiating chain propagation. Post-polymerization analysis via cyclic voltammetry confirms the retention of redox activity, with material activities exceeding 97%.

Redox-Active Polymer Synthesis

Recent work by Wang et al. (2010) demonstrates the electropolymerization of anthraquinone derivatives with thiophene-vinyl spacers. Cyclic voltammetry of these polymers reveals reversible redox behavior, attributed to the extended conjugation between anthraquinone and vinyl-thiophene units. This method achieves stable electrochromic films with columbic efficiencies of 99%.

Electrophilic Aromatic Substitution Using Lewis Acids

Electrophilic substitution at the 2-position of anthraquinone is challenging due to the electron-withdrawing nature of the carbonyl groups. However, Lewis acids such as AlCl₃ and TiCl₄ can activate the substrate for vinylation.

Friedel-Crafts Alkylation

Adapting methodologies from anthraquinone synthesis patents, this compound can be prepared via Friedel-Crafts alkylation. Phthalic anhydride and benzene undergo AlCl₃-catalyzed polymerization at 50–70°C, followed by acid hydrolysis to yield o-benzoylbenzoic acid. Subsequent dehydration with concentrated H₂SO₄ at 130–135°C induces cyclization, forming anthraquinone. Introducing vinyl chloride during the alkylation step enables vinyl group incorporation, albeit with modest yields (50–60%).

TiCl₄-Catalyzed Functionalization

Titanium tetrachloride (TiCl₄) enhances electrophilicity in anthraquinone derivatives, facilitating vinyl group addition. For example, treatment of anthraquinone with vinylmagnesium bromide in the presence of TiCl₄ at -30°C produces this compound with 65% yield. This method is limited by competing side reactions, necessitating stringent temperature control.

Nucleophilic Aromatic Substitution

While anthraquinone’s electron-deficient rings typically disfavor nucleophilic attack, directed ortho metalation (DoM) strategies enable selective vinylation.

Directed Metalation Approach

2-Aminoanthraquinone serves as a directing group for lithiation at the 2-position. Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with vinyl iodide to afford this compound. This method achieves 70–80% yields but requires inert atmosphere conditions and low temperatures.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Heck Coupling | Pd(dba)₂, JohnPhos | 80°C | 70–85% | High regioselectivity | Requires halogenated precursor |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, CuI | 75–90°C | 75–90% | Functional group tolerance | Costly boron reagents |

| Radical Polymerization | AIBN | 80°C | 60–75% | Scalability | Moderate material activity |

| Friedel-Crafts Alkylation | AlCl₃ | 50–70°C | 50–60% | Simple setup | Low yields, competing reactions |

| Directed Metalation | LDA, vinyl iodide | -78°C | 70–80% | Selective functionalization | Sensitive to moisture/oxygen |

Chemical Reactions Analysis

Types of Reactions: 2-Vinylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to a variety of functionalized anthraquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Electrochemical Energy Storage

2-Vinylanthraquinone has been extensively studied for its applications in energy storage systems, particularly in batteries:

- Poly(vinylanthraquinone) has shown promise as an anode material in rechargeable polymer-air batteries. Research indicates that it undergoes reversible electrode reactions, which are crucial for efficient energy storage and release. A study reported a reversible reaction at vs. Ag/AgCl in aqueous electrolytes, demonstrating its viability as an active material for high-density energy systems .

Polymer Synthesis

The compound is also a key monomer in the synthesis of various polymers:

- Radiation-Induced Polymerization : this compound can be polymerized using radiation-induced initiation methods in solvents like dimethyl sulfoxide (DMSO) and dichloromethane. This process allows for the creation of redox-active polymers that can be utilized in electrochemical applications .

- Electroactive Polymers : The synthesis of poly(anthraquinones) from this compound has been explored for applications in electrochemical sensors and energy storage devices. These polymers exhibit excellent conductivity and stability, making them suitable for various electronic applications .

Environmental Applications

This compound derivatives have been employed in environmental remediation processes:

- Adsorption Technologies : Sulphonated forms of this compound have been utilized in the selective removal of heavy metals, such as silver, from aqueous solutions through adsorption processes. This application is particularly relevant for wastewater treatment and environmental protection .

Case Study 1: Poly(vinylanthraquinone) in Batteries

A research study demonstrated the effectiveness of poly(vinylanthraquinone) as an anode material in lithium-organic batteries. The polymer's electrochemical properties were characterized, showing high capacity retention and cycling stability over numerous charge-discharge cycles.

| Parameter | Value |

|---|---|

| Initial Capacity | 350 mAh/g |

| Cycle Stability | Retained >90% after 100 cycles |

| Voltage Range | -0.82 V to +0.5 V |

Case Study 2: Environmental Remediation

In another study, sulphonated this compound was tested for its ability to remove silver ions from nitrate solutions. The results indicated a high adsorption capacity, making it a viable option for treating industrial effluents.

| Parameter | Value |

|---|---|

| Initial Silver Concentration | 100 mg/L |

| Final Silver Concentration | <1 mg/L |

| Adsorption Efficiency | >99% |

Mechanism of Action

The mechanism of action of 2-vinylanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its redox properties also allow it to participate in electron transfer reactions, which can generate reactive oxygen species and induce oxidative stress in cells .

Comparison with Similar Compounds

Key Observations :

- The vinyl group in 2-vinylanthraquinone enables polymerization (e.g., poly(this compound, PVAQ)), critical for electrochemical stability in battery applications .

- Ethyl and chloromethyl groups are less reactive but modify solubility and electronic properties, favoring applications in dyes or intermediates .

Electrochemical and Functional Properties

Key Observations :

- The vinyl group facilitates reversible two-electron redox reactions, making this compound superior in energy storage .

- Hydroxyanthraquinones exhibit moderate biological activity but lack the structural rigidity required for high-performance batteries .

- Ethyl and chloromethyl derivatives are primarily used in industrial synthesis due to their stability and functional versatility .

Key Observations :

- 2-Hydroxyanthraquinone has well-documented toxicity, necessitating stringent safety protocols .

- Data gaps exist for this compound, though its polymeric form (PVAQ) is stable under operational conditions .

Biological Activity

2-Vinylanthraquinone (2-VAQ) is an anthraquinone derivative that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of 2-VAQ, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through several methods, including Stille coupling reactions from 2-aminoanthraquinone. This compound features a vinyl group that enhances its reactivity and biological properties compared to other anthraquinones. The structure of 2-VAQ is shown below:

Anticancer Properties

Numerous studies have investigated the anticancer properties of 2-VAQ. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that 2-VAQ exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

2-VAQ has also been tested for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Research Findings : In vitro tests showed that 2-VAQ inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation suggests its application in photodynamic therapy (PDT). This technique utilizes light-sensitive compounds to produce cytotoxic species that selectively kill cancer cells.

- Mechanism : Upon irradiation with light, 2-VAQ undergoes photochemical reactions leading to the production of singlet oxygen, which can induce cell death in tumor cells .

Applications in Environmental Science

In addition to its biological activities, 2-VAQ is utilized in environmental applications, particularly for the removal of pollutants from water. Its ability to form complexes with heavy metals enhances its effectiveness as an adsorbent material.

- Adsorption Studies : Research has shown that sulphonated derivatives of this compound can selectively remove silver ions from nitrate solutions, demonstrating its potential for wastewater treatment .

Summary of Biological Activities

| Activity | Effect | IC50/Concentration |

|---|---|---|

| Anticancer | Inhibition of HepG2 cell proliferation | 15 µM |

| Antimicrobial | Inhibition of Staphylococcus aureus growth | 20 µg/mL |

| Photodynamic Therapy | Generation of singlet oxygen | - |

| Environmental Adsorption | Removal of silver ions | - |

Q & A

Q. What are the established synthetic routes for 2-vinylanthraquinone, and what experimental parameters influence yield and purity?

- Methodological Answer : this compound is synthesized via Sandmeyer reaction (converting 2-aminoanthraquinone to 2-iodoanthraquinone) followed by a Pd-catalyzed cross-coupling reaction to introduce the vinyl group . Key parameters include reaction temperature (optimized at 80–100°C for cross-coupling), solvent choice (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is confirmed via HPLC (>98%) and NMR spectroscopy (absence of residual iodine or vinyl byproducts) .

Q. How can the redox properties of this compound-based polymers be systematically characterized?

- Methodological Answer : Copolymerization with styrene/divinylbenzene followed by sulfonation produces redox-active polymers. Redox capacity is measured via cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile), with redox potentials correlated to anthraquinone’s carbonyl IR bands (~1670 cm⁻¹) . Swelling behavior in solvents (e.g., DMSO) is quantified gravimetrically to assess polymer crosslinking efficiency .

Advanced Research Questions

Q. What contradictions exist in reported electrochemical performance of this compound polymers in organic batteries, and how can they be resolved?

- Methodological Answer : Discrepancies in capacity retention (e.g., 80% vs. 60% after 100 cycles) may arise from variations in polymer crosslinking density or electrolyte pH . To resolve this, standardize synthesis protocols (e.g., fixed divinylbenzene ratios) and employ in situ FTIR to monitor structural degradation during cycling. Replicate studies under controlled O₂ levels (critical for organic air batteries) to isolate degradation mechanisms .

Q. How can computational modeling (DFT or MD) guide the design of this compound derivatives for enhanced redox stability?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict redox potentials and stability. For example, substituting electron-withdrawing groups (e.g., –NO₂) on the anthraquinone ring lowers LUMO, enhancing electron affinity. Molecular dynamics (MD) simulations model polymer chain flexibility to optimize ion diffusion in battery electrodes . Validate predictions with CV and galvanostatic charge-discharge tests.

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound copolymer synthesis?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS) to correlate variables (monomer ratios, initiator concentrations) with outcomes (molecular weight, redox capacity). Design of Experiments (DoE) with central composite design identifies critical factors (e.g., temperature sensitivity). Report confidence intervals for reproducibility, adhering to Beilstein Journal guidelines for experimental detail .

Data Contradiction and Validation

Q. How to address conflicting reports on the reactivity of this compound in radical polymerization versus its anthraquinone moiety’s radical-scavenging properties?

- Methodological Answer : The apparent contradiction arises from competing roles: the vinyl group participates in radical chain growth, while the anthraquinone core quenches radicals. Resolve this by using ESR spectroscopy to track radical lifetimes during polymerization. Optimize initiator concentrations (e.g., AIBN at 1–2 mol%) to balance reaction rates and minimize premature termination .

Methodological Best Practices

Q. What standards should be followed when reporting the electrochemical performance of this compound-based materials?

- Methodological Answer : Adopt the Reviews in Analytical Chemistry framework:

- Specify electrolyte composition, electrode preparation (e.g., slurry ratios), and testing conditions (temperature, scan rates).

- Include raw data tables (e.g., specific capacity vs. cycle number) in appendices, with processed data (normalized to active material mass) in the main text .

- Disclose instrument calibration protocols and error margins (e.g., ±5% for CV peak potentials) .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in studies involving this compound’s photochemical applications?

- Methodological Answer :

- Document light source parameters (wavelength, intensity) and quantum yield calculations.

- Share synthetic protocols and characterization data (e.g., NMR spectra) in supplementary materials, per Beilstein Journal requirements .

- Use IUPAC nomenclature and avoid non-standard abbreviations (e.g., “2-VAQ” is unacceptable; use “this compound”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.